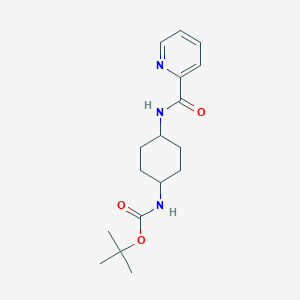

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate” is a complex organic molecule. It contains a tert-butyl group, a cyclohexyl group, and a picolinamide group . The tert-butyl group is a simple hydrocarbon moiety known for its unique reactivity pattern . The cyclohexyl group is a cycloalkane with the formula C6H11, and picolinamide is a derivative of pyridine .

Scientific Research Applications

Phosphazene Monomers Synthesis :

- A study by Stewart and Harrup (1999) described the synthesis of a phosphazene-based polymer precursor using tert-butylhydroquinone, which reacts with hexachlorocyclotriphosphazene in the presence of 4-picoline, yielding a regiospecifically substituted hexa-tert-butylcyclotriphosphazene. This reaction is significant in the creation of new composite material precursors (Stewart & Harrup, 1999).

Radiopharmaceuticals Synthesis :

- Price et al. (2014) synthesized ligands using a new protection chemistry approach with labile tert-butyl esters for picolinic acid moieties. The study focused on the coordination chemistry of these ligands with Yttrium, assessing their potential for use in radiopharmaceuticals, particularly with 86Y/90Y (Price et al., 2014).

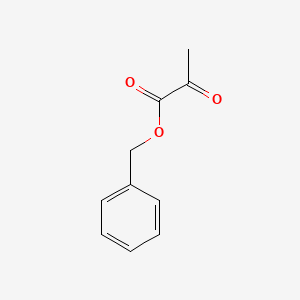

Synthesis of Monofluorinated Cyclopropanecarboxylates :

- Haufe et al. (2002) explored the synthesis of monofluorinated cyclopropanecarboxylates, where tert-butyl diazoacetate was used in the presence of an enantiopure bis(oxazoline) copper complex. This synthesis has implications for the development of analogues of antidepressant drugs (Haufe et al., 2002).

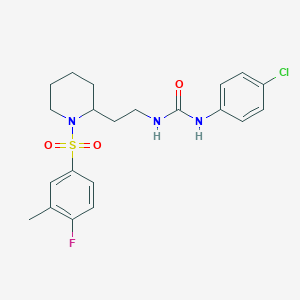

Enantioselective Synthesis in Medicinal Chemistry :

- Campbell et al. (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, demonstrating the relevance of such compounds in the development of therapeutic agents (Campbell et al., 2009).

Ionic Liquids in Microemulsions :

- Bharatiya et al. (2016) investigated the formulation of pyridinium-based RTIL-in-cyclohexane microemulsions, where alkyl picolinium-based structures were synthesized. These findings are important for understanding molecular interactions in different microstructures (Bharatiya et al., 2016).

Antimalarial Drug Development :

- O’Neill et al. (2009) discussed the development of N-tert-butyl isoquine (GSK369796), a novel synthetic quinoline for antimalarial applications, emphasizing the role of tert-butyl compounds in developing effective and affordable antimalarials (O’Neill et al., 2009).

Room-Temperature Amination in Organic Synthesis :

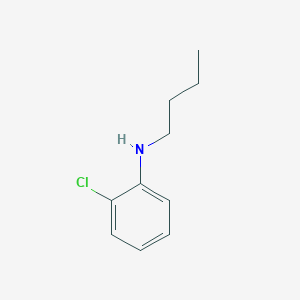

- Pompeo et al. (2014) demonstrated a new catalyst, Pd-PEPPSI-IPentCl-o-picoline, for the amination of profoundly deactivated coupling partners at room temperature, highlighting the role of tert-butyl and picoline in innovative organic synthesis techniques (Pompeo et al., 2014).

properties

IUPAC Name |

tert-butyl N-[4-(pyridine-2-carbonylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-13-9-7-12(8-10-13)19-15(21)14-6-4-5-11-18-14/h4-6,11-13H,7-10H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIKRONPCKWSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-cyclopropyl-6-{3-[(3-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2618274.png)

![2,6-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2618275.png)

![Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2618277.png)

![N-(2-chlorobenzyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2618284.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2618286.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2618287.png)

![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2618292.png)

![3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2618295.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2618297.png)